molecular formula C12H7BrFN3 B12078921 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine

5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B12078921
M. Wt: 292.11 g/mol
InChI Key: GXHZAPOYFORLPN-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine (C₁₂H₇BrFN₃, MW 292.12 g/mol) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a bromine atom at position 5 and a 4-fluorophenyl group at position 1 . This compound is widely used as a key intermediate in pharmaceutical research, particularly in kinase inhibitor development .

Properties

Molecular Formula

C12H7BrFN3

Molecular Weight

292.11 g/mol

IUPAC Name

5-bromo-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C12H7BrFN3/c13-9-5-8-6-16-17(12(8)15-7-9)11-3-1-10(14)2-4-11/h1-7H

InChI Key

GXHZAPOYFORLPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=C(C=C3C=N2)Br)F

Origin of Product

United States

Preparation Methods

Core Ring Formation via Hydrazine-Aldehyde Cyclization

The pyrazolo[3,4-b]pyridine core is classically synthesized through cyclocondensation of α,β-unsaturated aldehydes with hydrazine derivatives. For 5-bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine, 5-bromo-2-fluoropyridine-3-carboxaldehyde serves as the starting material. Reaction with 4-fluorophenylhydrazine in ethanol under reflux conditions facilitates pyrazole ring formation (Fig. 1A). This method mirrors the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine reported by Pfizer, where anhydrous hydrazine yielded a 46% product. Substituting hydrazine with 4-fluorophenylhydrazine introduces the N1-aryl group directly during cyclization, bypassing post-synthetic modifications.

Key Parameters:

  • Solvent : Ethanol or isopropanol for improved solubility.

  • Temperature : Reflux (78–82°C) ensures complete conversion.

  • Yield : 40–50% (estimated based on analogous reactions).

Challenges and Optimizations

The limited commercial availability of 4-fluorophenylhydrazine necessitates in situ preparation via diazotization of 4-fluoroaniline followed by reduction. Impurities in the hydrazine derivative can reduce yield, necessitating chromatographic purification. Alternative solvents like dimethylformamide (DMF) with catalytic triethylamine, as seen in hydroxylamine-mediated cyclizations, may enhance reactivity but risk side reactions such as over-alkylation.

Post-Synthetic N-Arylation via Ullmann Coupling

Two-Step Synthesis from 5-Bromo-1H-pyrazolo[3,4-b]pyridine

This modular approach first synthesizes the brominated core (5-bromo-1H-pyrazolo[3,4-b]pyridine ) using established methods, followed by N-arylation at position 1. Copper-catalyzed Ullmann coupling with 1-fluoro-4-iodobenzene introduces the 4-fluorophenyl group (Fig. 1B).

Reaction Conditions:

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

  • Base : Cs₂CO₃ or K₃PO₄ for deprotonation.

  • Solvent : DMSO or DMF at 110–120°C.

  • Yield : 55–65% (extrapolated from analogous arylations).

Comparative Efficiency

While Ullmann coupling offers flexibility, competing C-arylation at pyridine positions (C3 or C6) may occur. Chemoselectivity is ensured by optimizing ligand-to-copper ratios and reaction time. For instance, Popowycz et al. demonstrated that dppf ligands suppress undesired C–C bond formation, favoring N-arylation.

Alternative Strategies: Suzuki Coupling and Protecting Group Techniques

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

Though primarily used for C–C bond formation, Suzuki coupling can indirectly aid N-arylation. Protecting the N1 position with a 4-methoxybenzyl (PMB) group during core synthesis allows subsequent deprotection and coupling. However, this adds steps and reduces overall efficiency.

Experimental Optimization and Challenges

Solvent and Temperature Effects

ParameterCyclocondensationUllmann Coupling
Solvent EthanolDMSO
Temperature 78°C110°C
Catalyst NoneCuI/1,10-phenanthroline
Yield 40–50%55–65%

Regioselectivity and Byproduct Formation

  • Cyclocondensation : Competing formation of regioisomers (e.g., pyrazolo[4,3-b]pyridine) is mitigated by steric and electronic effects of the 5-bromo substituent.

  • Ullmann Coupling : Over-arylation at C3/C6 is minimized using bulky ligands .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives synthesized from 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine. For instance, a series of sulfonamide derivatives were created by coupling this compound with various sulfonamide structures, resulting in compounds that exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives were more effective than standard antibiotics such as streptomycin .

Table 1: Antibacterial Activity of Synthesized Derivatives

Compound IDMIC (µg/mL)Activity Against
8a32Gram-positive
8c16Gram-negative
8d64Gram-positive
8i32Gram-negative

Antioxidant Properties

In addition to its antibacterial effects, the compound has shown promising antioxidant activities. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay demonstrated that several derivatives exhibited moderate to good antioxidant properties. Compounds such as 8c, 8g, and 8i were particularly noted for their ability to scavenge free radicals effectively .

Table 2: Antioxidant Activity of Selected Derivatives

Compound IDDPPH Scavenging Activity (%)
8c75
8g68
8i70

Synthesis and Characterization

The synthesis of various derivatives from 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine typically involves a multi-step process including iodination and subsequent coupling reactions. The characterization of these compounds is performed using techniques like NMR spectroscopy and mass spectrometry, confirming their structures and purity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the pyrazolo[3,4-b]pyridine core can significantly influence both antibacterial and antioxidant activities. For example, modifications at specific positions on the phenyl ring have been shown to enhance activity against certain bacterial strains while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[3,4-b]pyridine scaffold exhibits structural versatility, with substituents significantly influencing physicochemical and pharmacological properties. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine Br (C5), 4-F-C₆H₄ (N1) C₁₂H₇BrFN₃ 292.12 Cross-coupling precursor; kinase inhibitor scaffold
5-Bromo-1H-pyrazolo[3,4-b]pyridine Br (C5), H (N1) C₆H₄BrN₃ 198.02 Base scaffold for functionalization
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Br (C4), CF₃ (C3) C₇H₃BrF₃N₃ 290.01 Electron-deficient; bioactive motifs
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Br (C5), COOEt (C3) C₉H₇BrN₃O₂ 285.08 Solubility-enhancing ester; synthetic intermediate
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine Br (C5), I (C3) C₆H₃BrIN₃ 323.92 Dual halogenation for sequential coupling

Biological Activity

5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antibacterial effects, and antioxidant capabilities.

  • Molecular Formula : C13H9BrFN3
  • Molecular Weight : 306.133 g/mol
  • CAS Number : [insert CAS number if available]

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives in cancer treatment. The compound exhibits significant anticancer activity through various mechanisms:

  • Cell Cycle Arrest and Apoptosis Induction : Research indicates that 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine can induce cell cycle arrest and apoptosis in cancer cell lines such as HeLa and MCF7. Specifically, it inhibits cyclin-dependent kinases (CDK2 and CDK9), crucial for cell cycle progression. In one study, the compound demonstrated a total apoptosis rate of 42.19% in HeLa cells compared to control cells .
  • Structure-Activity Relationship (SAR) : Variations in the substituents on the phenyl ring significantly influence the anticancer activity of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds with hydroxyl or methoxy groups showed enhanced activity compared to unsubstituted analogs .

Antibacterial Activity

The antibacterial properties of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine have also been investigated:

  • In Vitro Studies : Compounds derived from this scaffold have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives synthesized by coupling with sulfonamide groups exhibited significant inhibition against various bacterial strains when tested against standard drugs like streptomycin .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated using various assays:

  • DPPH and Superoxide Radical Scavenging Assays : The synthesized derivatives displayed notable antioxidant activities, with some compounds showing significant scavenging effects on DPPH radicals. This suggests that 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine may offer protective effects against oxidative stress-related damage .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis; inhibits CDK2/CDK9
AntibacterialEffective against Gram-positive/negative bacteria
AntioxidantScavenges DPPH and superoxide radicals

Q & A

Q. How to design stable formulations for in vivo studies?

  • Strategy : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility (logS > −4). Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

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